Benzofuranylpropylaminopentane
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Overview
Description
Preparation Methods
The synthesis of Benzofuranylpropylaminopentane involves several steps. The primary synthetic route includes the formation of the benzofuran ring followed by the attachment of the propylaminopentane side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Benzofuranylpropylaminopentane undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran ring or the side chain, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the functional groups on the compound, potentially changing its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying monoaminergic activity enhancers and their effects on neurotransmitter release.
Industry: Its unique properties make it a valuable compound for developing new drugs and therapeutic agents.
Mechanism of Action
Benzofuranylpropylaminopentane acts as a monoaminergic activity enhancer by stimulating the impulse propagation-mediated release of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain . Unlike traditional psychostimulants, which cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitter released when a neuron is stimulated by an impulse from a neighboring neuron . This controlled release pattern makes it a unique and potentially safer alternative to other stimulants .
Comparison with Similar Compounds
Benzofuranylpropylaminopentane is structurally related to phenylpropylaminopentane, another monoaminergic activity enhancer . this compound is more potent and enhances the release of both serotonin and catecholamines, whereas phenylpropylaminopentane primarily enhances catecholamine release . Other similar compounds include selegiline, which is a potent monoamine oxidase inhibitor but has a different mechanism of action compared to this compound .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-propylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHIBIVAYHQPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC2=CC=CC=C2O1)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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